

physical and chemical properties of 4-Methyl-1H-pyrrole-2-carboxylic acid.

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Compound of Interest

Compound Name: 4-Methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B098881

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An In-depth Technical Guide on 4-Methyl-1H-pyrrole-2-carboxylic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Methyl-1H-pyrrole-2-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

4-Methyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative.^[1]

Identifier	Value
IUPAC Name	4-methyl-1H-pyrrole-2-carboxylic acid ^[1]
CAS Number	18711-59-6 ^{[1][2][3]}
Molecular Formula	C6H7NO2 ^{[1][2][3]}
Molecular Weight	125.13 g/mol ^{[1][2][3]}
Canonical SMILES	CC1=CNC(=C1)C(=O)O ^[1]
InChI	InChI=1S/C6H7NO2/c1-4-2-5(6(8)9)7-3-4/h2-3,7H,1H3,(H,8,9) ^[1]
InChIKey	YXYAHRAFINYJPL-UHFFFAOYSA-N ^[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **4-Methyl-1H-pyrrole-2-carboxylic acid**.

Property	Value	Source
Appearance	White to off-white solid	[3]
Melting Point	200-205 °C	[3]
Boiling Point (Predicted)	326.3 ± 22.0 °C	[3]
Density (Predicted)	1.295 ± 0.06 g/cm ³	[3]
pKa (Predicted)	4.61 ± 0.10	[3]
Storage Conditions	Keep in a dark place, sealed in a dry, room temperature environment.	[3]

Experimental Protocols

Synthesis

While specific, detailed synthesis protocols for **4-Methyl-1H-pyrrole-2-carboxylic acid** are not extensively documented in the provided search results, general methods for the synthesis of substituted pyrrole carboxylic acids can be adapted.

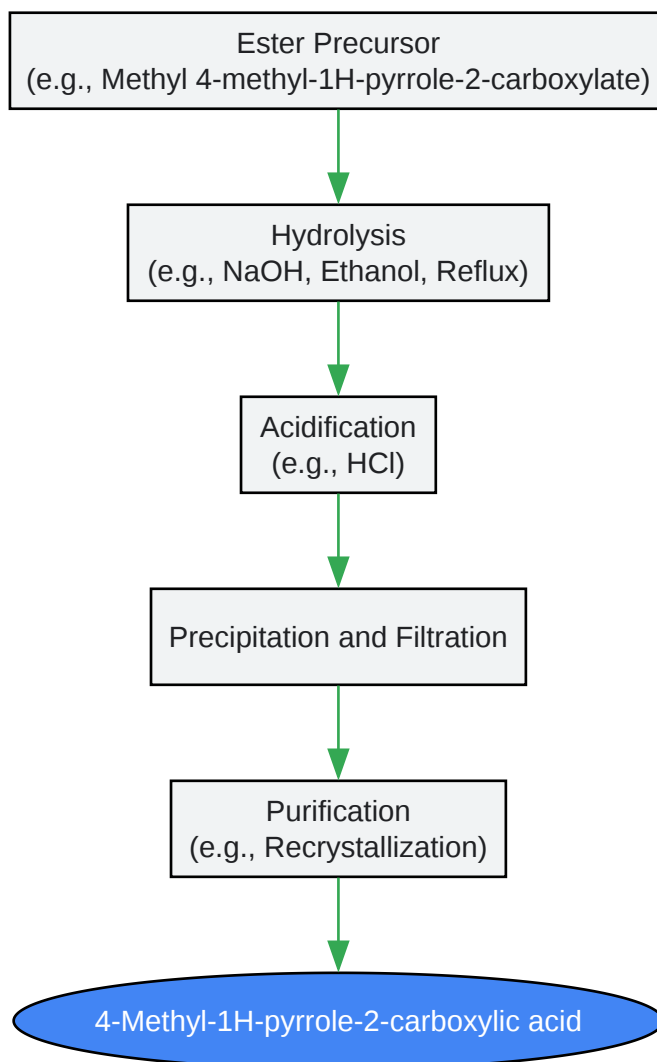
General Synthetic Approach: Hydrolysis of an Ester Precursor

A common method for obtaining carboxylic acids is through the hydrolysis of their corresponding esters.[4] For instance, the ethyl or methyl ester of **4-Methyl-1H-pyrrole-2-carboxylic acid** can be hydrolyzed.

- **Reaction:** The ester is refluxed in a solution of sodium hydroxide in ethanol.
- **Work-up:** Following the completion of the reaction, the mixture is cooled and then acidified, typically with hydrochloric acid, to precipitate the carboxylic acid.

- Purification: The resulting solid can be collected by filtration and purified by recrystallization.

A generalized workflow for this synthesis is depicted below.



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General Synthesis Workflow

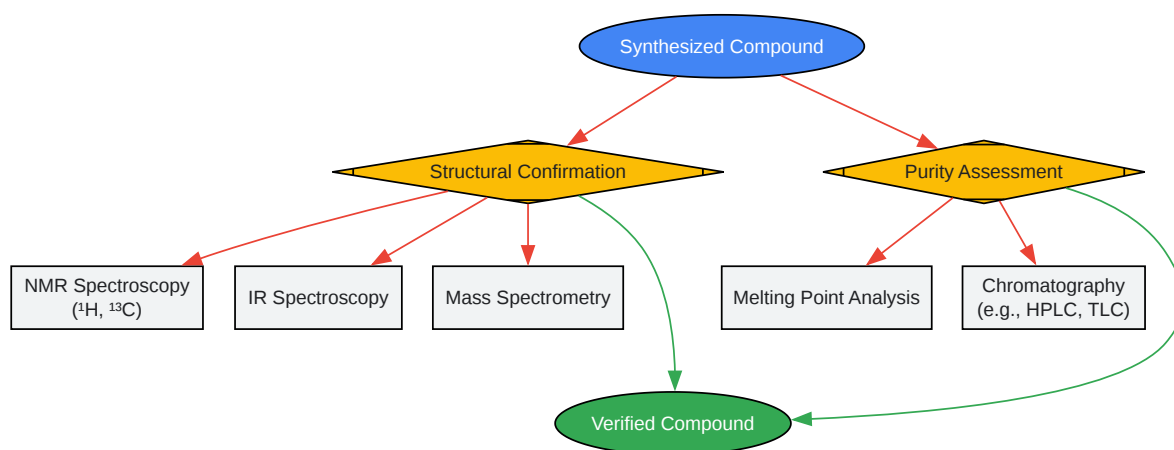
Analytical Characterization

The identity and purity of synthesized **4-Methyl-1H-pyrrole-2-carboxylic acid** would be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy would be used to confirm the chemical structure.

- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.
- Melting Point Analysis: The melting point would be measured and compared to the literature value to assess purity.

The general workflow for the analytical characterization is outlined in the following diagram.



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Analytical Characterization Workflow

Spectral Data (Predicted and Inferred)

Specific spectral data for **4-Methyl-1H-pyrrole-2-carboxylic acid** is not available in the search results. However, the expected spectral characteristics can be inferred based on the analysis of similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Methyl-1H-pyrrole-2-carboxylic acid** is expected to show characteristic absorption bands for its functional groups.^[5]

Functional Group	Expected Wavenumber (cm ⁻¹)	Characteristics
O-H (Carboxylic Acid)	3300 - 2500	Strong, very broad
C-H (Aromatic/Alkene)	3100 - 3000	Multiple weak to medium bands
C-H (Alkyl)	< 3000	Medium to strong bands
C=O (Carboxylic Acid)	~1700	Strong
C=C (Aromatic Ring)	1600 - 1400	Multiple medium to strong bands

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the pyrrole ring protons, and the carboxylic acid proton. The pyrrole NH proton may also be visible.

¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbon, the carbons of the pyrrole ring, and the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (125.13 g/mol).

Biological Activity and Signaling Pathways

Currently, there is no information available from the search results regarding the specific biological activities or involvement in signaling pathways for **4-Methyl-1H-pyrrole-2-carboxylic acid**. Research into the biological effects of this compound may be an area for future investigation.

Safety and Handling

4-Methyl-1H-pyrrole-2-carboxylic acid is classified with the following hazards:

- Causes skin irritation (H315)[1]
- Causes serious eye irritation (H319)[1]
- May cause respiratory irritation (H335)[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

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